7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

Catalog No.
S6621297
CAS No.
1120334-31-7
M.F
C15H10N2O4
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

CAS Number

1120334-31-7

Product Name

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

IUPAC Name

7-nitro-2-phenyl-1H-indole-5-carboxylic acid

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19)

InChI Key

VJPDDMKAPSYDDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a fused indole ring system. Its molecular formula is C15H10N2O4, and it has a molecular weight of approximately 282.26 g/mol. The compound typically appears as a pale yellow to yellow-brown solid and is known for its relatively high purity, often around 95% . It is soluble in organic solvents and has a density of about 1.5 g/cm³ .

The reactivity of 7-nitro-2-phenyl-1H-indole-5-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, which can further participate in nucleophilic substitution reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

These reactions make it a versatile building block in organic synthesis.

Research indicates that 7-nitro-2-phenyl-1H-indole-5-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: It may also act as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Cytotoxic Effects: Preliminary studies suggest it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further pharmacological investigations.

Several methods have been developed for synthesizing 7-nitro-2-phenyl-1H-indole-5-carboxylic acid, including:

  • Nitrosation of Indole Derivatives: Starting from indole derivatives, the introduction of the nitro group can be achieved through nitrosation reactions.
  • Carboxylation Reactions: The carboxylic acid moiety can be introduced via carboxylation methods using reagents such as carbon dioxide under basic conditions.
  • Multi-step Synthesis: A combination of functionalization steps involving Friedel-Crafts acylation followed by nitration can also yield this compound.

These methods allow for the efficient production of the compound with high yields.

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and material science.
  • Biochemical Studies: Used in research to study enzyme inhibition and other biochemical pathways due to its reactive functional groups.

Interaction studies involving 7-nitro-2-phenyl-1H-indole-5-carboxylic acid focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates potential interactions with enzymes involved in metabolic pathways, suggesting its role as an inhibitor.
  • Receptor Binding: Preliminary data suggests binding interactions with certain receptors, which could elucidate its mechanism of action in biological systems.

Further studies are required to fully characterize these interactions and their implications.

Several compounds share structural similarities with 7-nitro-2-phenyl-1H-indole-5-carboxylic acid. These include:

Compound NameStructure CharacteristicsUnique Features
2-AminoindoleContains an amino group instead of a nitro groupKnown for its role in dye synthesis
7-NitroindoleLacks the phenyl group but retains the nitro groupExhibits strong fluorescence properties
5-CarboxyindoleContains a carboxylic acid at position 5Often used in studying indole derivatives

The uniqueness of 7-nitro-2-phenyl-1H-indole-5-carboxylic acid lies in its specific combination of the nitro and phenyl groups along with the carboxylic acid functionality, which contributes to its distinct biological activities and reactivity compared to these similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.06405680 g/mol

Monoisotopic Mass

282.06405680 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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